molecular formula C9H10ClN3S B070493 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride CAS No. 175205-49-9

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride

Cat. No.: B070493
CAS No.: 175205-49-9
M. Wt: 227.71 g/mol
InChI Key: WUUGGOQPXZDQNW-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride is an aromatic amine with the molecular formula C9H10ClN3S and a molecular weight of 227.71 g/mol This compound is known for its unique structure, which includes a thiadiazole ring attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

  • Dissolution of 4-(1,2,3-thiadiazol-4-yl)benzylamine in a suitable solvent such as ethanol or methanol.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and drying .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzylamine derivatives .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The benzylamine moiety can also participate in binding interactions, influencing the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the thiadiazole ring and benzylamine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.ClH/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUGGOQPXZDQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371971
Record name 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-49-9
Record name 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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